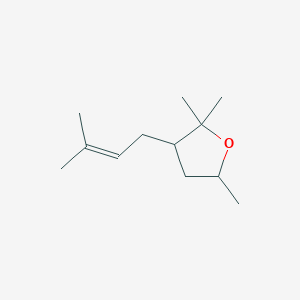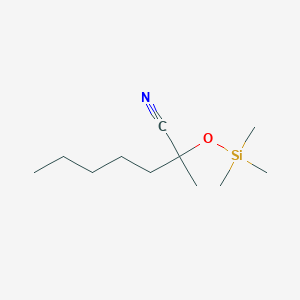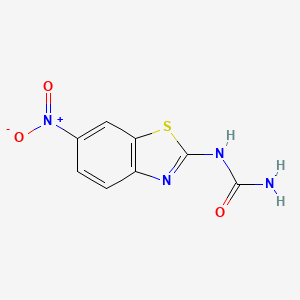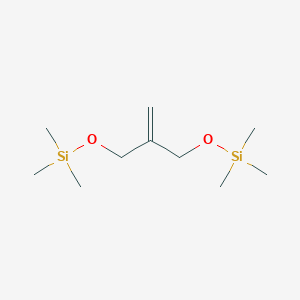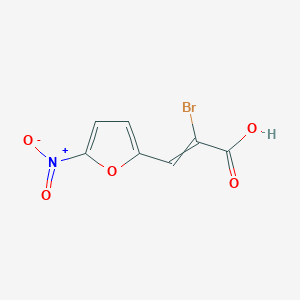
2-Bromo-3-(5-nitrofuran-2-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(5-nitrofuran-2-yl)prop-2-enoic acid is a chemical compound characterized by the presence of a bromine atom, a nitrofuran ring, and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(5-nitrofuran-2-yl)prop-2-enoic acid typically involves the bromination of 3-(5-nitrofuran-2-yl)prop-2-enoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to achieve high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(5-nitrofuran-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group in the furan ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The furan ring can be oxidized to form various oxygenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxygenated furan derivatives.
Scientific Research Applications
2-Bromo-3-(5-nitrofuran-2-yl)prop-2-enoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antimicrobial and anticancer agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(5-nitrofuran-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms . The nitrofuran moiety can generate reactive intermediates that cause oxidative stress and damage to cellular components.
Comparison with Similar Compounds
Similar Compounds
3-(5-Nitrofuran-2-yl)prop-2-enoic acid: Lacks the bromine atom but shares the nitrofuran and prop-2-enoic acid moieties.
2-Bromo-3-(5-nitrothiophen-2-yl)prop-2-enoic acid: Contains a thiophene ring instead of a furan ring.
Uniqueness
2-Bromo-3-(5-nitrofuran-2-yl)prop-2-enoic acid is unique due to the presence of both a bromine atom and a nitrofuran ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
106344-88-1 |
|---|---|
Molecular Formula |
C7H4BrNO5 |
Molecular Weight |
262.01 g/mol |
IUPAC Name |
2-bromo-3-(5-nitrofuran-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H4BrNO5/c8-5(7(10)11)3-4-1-2-6(14-4)9(12)13/h1-3H,(H,10,11) |
InChI Key |
XKLGVQIISGMAJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=C(C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)

![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)

![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)
